3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-5-7-6-12-9-4-2-1-3-8(9)11-7;;/h1-4,7,11H,5-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIHHKFSGPTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride (CAS No. 1187930-12-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its role as a histone deacetylase (HDAC) inhibitor and its implications in cancer therapy.
- Molecular Formula : C9H14Cl2N2O
- Molecular Weight : 237.12 g/mol
- Purity : 95%
- IUPAC Name : (3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine dihydrochloride
The compound exhibits biological activity primarily through the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression. By inhibiting HDACs, the compound can alter the acetylation status of histones and non-histone proteins, leading to changes in gene expression that can induce cancer cell apoptosis and inhibit proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of 3-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant anticancer properties:
- HDAC Inhibition : Compounds derived from this scaffold have shown effective HDAC inhibition with IC50 values in the micromolar range. For instance, specific derivatives demonstrated IC50 values of 1.498 μM and 1.794 μM against HDAC enzymes .
- Cytotoxicity Studies : In vitro studies on various cancer cell lines (SW620 for colon cancer, PC-3 for prostate cancer, and NCI-H23 for lung cancer) revealed that these compounds induced cytotoxic effects comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
- Cell Cycle Arrest and Apoptosis : The treatment with certain derivatives led to significant alterations in cell cycle progression and apoptosis induction in SW620 cells, indicating a potent anticancer mechanism .
Structure-Activity Relationship (SAR)
The biological activity of 3-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is influenced by structural modifications:
- Alkyl vs. Benzyl Substituents : Compounds with benzyl substituents exhibited higher potency compared to their alkyl counterparts in both HDAC inhibition and cytotoxic assays .
Case Study 1: Evaluation of Novel Derivatives
A study synthesized several derivatives of 3-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine to evaluate their HDAC inhibitory activity and cytotoxic effects on cancer cell lines. The most active compounds were identified based on their IC50 values and mechanisms of action involving apoptosis and cell cycle arrest.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 7e | 1.498 | SW620 | HDAC Inhibition |
| Compound 7f | 1.794 | PC-3 | Apoptosis Induction |
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to understand the binding affinity of these compounds towards various HDAC isoforms. This computational approach helped identify key interactions that contribute to their inhibitory activity.
Scientific Research Applications
Safety Information
This compound is classified with hazard statements indicating potential risks such as skin irritation and respiratory issues. Appropriate safety measures should be taken when handling this substance.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Pharmacological Research
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine dihydrochloride has been studied for its potential pharmacological effects. Its structural similarity to known bioactive compounds suggests that it may exhibit various biological activities, including:
- Antidepressant Effects : Preliminary studies indicate that compounds with similar structures may have antidepressant properties, making this compound a candidate for further investigation in mood disorder treatments.
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, which is crucial in the treatment of neurodegenerative diseases.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop derivatives that could have enhanced biological activities or improved pharmacokinetic profiles.
Material Science
Research into the use of this compound in material science is emerging. Its properties could be utilized in developing new polymers or coatings with specific functionalities.
Case Study 1: Neuropharmacology
A research study investigated the neuropharmacological effects of various benzo[b][1,4]oxazine derivatives, including this compound. The findings suggested that these compounds could modulate neurotransmitter systems involved in mood regulation, indicating their potential as therapeutic agents for depression and anxiety disorders.
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers utilized this compound as a precursor to develop a series of new compounds aimed at targeting specific biological pathways. The resulting derivatives showed varying degrees of activity against cancer cell lines, highlighting the compound's utility in drug discovery.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bromo derivatives (e.g., 5- or 6-bromo) are often used in cross-coupling reactions for drug discovery . The 3-methyl analog is critical for synthesizing fluoroquinolone antibiotics like Levofloxacin .
- Salt Forms : Hydrochloride salts (e.g., 6-bromo and dihydrochloride variants) improve solubility and crystallinity, facilitating purification and formulation .
Pharmacological Derivatives
Benzoxazine scaffolds are prominent in drug development. Notable examples include:
Preparation Methods
One-Step Mannich Condensation
Procedure: Phenol, primary amine (such as aminomethyl-containing amines), and formaldehyde are combined in a solvent such as dioxane/water, absolute ethanol, or under solvent-free conditions.
Reaction Conditions: Typically performed at reflux or elevated temperatures to facilitate ring closure.
Advantages: Simple and rapid synthesis.
Disadvantages: Formation of oligomers and byproducts due to competing side reactions, especially in the presence of water and polar solvents; requires purification steps to isolate the desired compound.
Research Findings: Studies indicate that solvent choice and reaction temperature critically affect yield and purity. For example, using toluene or 1,4-dioxane as solvents improves solubility and reaction control for high melting reactants.
Two-Step Mannich Condensation
Step 1: Reaction of the primary amine with formaldehyde at low temperature to form N,N-dihydroxymethylamine intermediates.
Step 2: Addition of phenol derivative and heating to promote cyclization into the benzoxazine ring.
Advantages: Improved control over intermediate formation reduces byproducts and oligomer formation.
Disadvantages: Requires more time and solvent; slower reaction rates.
Research Findings: This method, first described by Holly and Cope, produces better yields and purities than the one-step method. The use of solvent-free conditions has been developed to address solvent-related drawbacks.
Three-Step Mannich Reaction
Step 1: Formation of imine between salicylaldehyde and primary amine.
Step 2: Reduction of imine to secondary amine.
Step 3: Cyclization with formaldehyde to form the benzoxazine ring.
Advantages: Allows use of amines incompatible with classical Mannich conditions, avoids oligomer formation, and facilitates simple purification.
Disadvantages: More labor-intensive and requires isolation of intermediates.
Research Findings: This approach yields high purity products with improved control over reaction steps, minimizing side reactions and enhancing overall yield.
Specific Preparation Data for 3-(Aminomethyl)-3,4-dihydro-2H-benzo[b]oxazine
Synthesis Summary Table
| Method | Key Steps | Solvent/Conditions | Advantages | Disadvantages | Yield & Purity Notes |
|---|---|---|---|---|---|
| One-step Mannich | Phenol + amine + formaldehyde | Dioxane/water, EtOH, or solvent-free; reflux | Simple, fast | Byproducts, oligomers | Moderate yield; purification needed |
| Two-step Mannich | Amine + formaldehyde → intermediate; + phenol, heat | Solvent (toluene, dioxane) or solvent-free | Better control, higher purity | Longer reaction, more solvent | Improved yield and purity vs one-step |
| Three-step Mannich | Imine formation, reduction, cyclization | Various, stepwise | High purity, controlled steps | More steps, labor-intensive | High yield; minimal oligomers |
Research Findings on Reaction Parameters
Solvent Effects: Use of non-polar solvents such as toluene or 1,4-dioxane enhances solubility of reactants with high melting points, improving yield and purity.
Temperature Control: Low temperature in the initial amine-formaldehyde reaction step is crucial to form stable intermediates and avoid side reactions.
Catalysts: Brønsted acidic ionic liquids have been employed as eco-friendly solvents and catalysts in related benzoxazine syntheses, affording excellent yields and short reaction times, though specific application to 3-(aminomethyl) derivatives requires further study.
Byproduct Formation: N-hydroxymethyl amine intermediates can react with other species to form unwanted byproducts; controlling stoichiometry and reaction conditions mitigates this.
Additional Synthetic Insights from Patent Literature
Alkylation reactions using ethyl bromoacetate under basic conditions, followed by cyclization and oxidation, provide routes to related nitrogen-containing heterocycles, which may be adapted for benzo[b]oxazine derivatives.
Epoxide ring-opening with amines in solvents like DMF, followed by cyclization with methanesulfonic anhydride, represents an alternative synthetic strategy for constructing the oxazine ring system.
Microwave-assisted heating (e.g., 160°C for 40 minutes) has been reported to accelerate cyclization steps in related heterocyclic syntheses, potentially applicable to this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, including refluxing with ethanol or acetic acid as solvents, followed by purification via column chromatography or recrystallization. For example, substituted benzaldehyde derivatives can be reacted under reflux with catalytic glacial acetic acid to form intermediates, followed by acidification to yield the dihydrochloride salt . Reaction temperature (80–100°C) and solvent polarity are critical for optimizing yield and minimizing byproducts .
Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm proton environments and carbon frameworks), HPLC (for purity >95%), and mass spectrometry (to verify molecular weight) are essential. X-ray crystallography can resolve stereochemical ambiguities, while elemental analysis validates stoichiometry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coats, goggles), work in a fume hood to avoid inhalation, and consult Safety Data Sheets (SDS) for hazard-specific guidelines. Storage should adhere to recommendations for hygroscopic and light-sensitive compounds, typically in desiccators at 2–8°C .
Advanced Research Questions
Q. How can structural modifications of the benzoxazine core influence its biological activity, and what methodologies are used to assess this?
- Methodological Answer : Introducing substituents (e.g., halogens, methyl groups) at positions 3 or 4 of the benzoxazine ring can enhance receptor binding or metabolic stability. Structure-Activity Relationship (SAR) studies involve synthesizing analogs and testing them in in vitro assays (e.g., enzyme inhibition, cell viability). Computational docking (e.g., AutoDock) predicts binding affinities to targets like serotonin receptors .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH) or impurities. Reproducibility requires standardizing protocols (e.g., ISO 17025) and cross-validating results with orthogonal methods (e.g., ELISA vs. fluorometric assays). Purity checks via LC-MS and batch-to-batch consistency are critical .
Q. How do reaction conditions (solvent, temperature) impact the yield and stereochemistry during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while protic solvents (e.g., ethanol) stabilize intermediates. Higher temperatures (100–120°C) may accelerate kinetics but risk racemization. Stereochemical control can be achieved using chiral catalysts or low-temperature crystallization .
Q. What computational methods aid in predicting the compound’s physicochemical properties and interaction with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
